molecular formula C12H10BrClO2 B8396052 2-Bromo-5-(4-chlorophenyl)cyclohexane-1,3-dione CAS No. 913718-18-0

2-Bromo-5-(4-chlorophenyl)cyclohexane-1,3-dione

Cat. No. B8396052
M. Wt: 301.56 g/mol
InChI Key: ZSTUZZAMWGTXGO-UHFFFAOYSA-N
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Patent
US07888344B2

Procedure details

To a stirred solution of 5-(4-chlorophenyl)cyclohexane-1,3-dione (5 g, 22.6 mmol) in AcOH (40 mL) at r.t. was added bromine (3.61 g, 1.15 mL, 22.6 mmol) dropwise. The reaction was then carried out according to Method A to give the title compound (2.0 g, 66%) as a white solid. δH (DMSO-d6) 7.38 (4H, m), 3.41-3.38 (1H, m), 2.97-2.85 (2H, m), 2.67 (2H, dd, J 16.4 and 4.2 Hz), 2.50 (1H, bs).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][C:12](=[O:14])[CH2:11][C:10](=[O:15])[CH2:9]2)=[CH:4][CH:3]=1.[Br:16]Br>CC(O)=O>[Br:16][CH:11]1[C:12](=[O:14])[CH2:13][CH:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH2:9][C:10]1=[O:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1CC(CC(C1)=O)=O
Name
Quantity
1.15 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(CC(CC1=O)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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